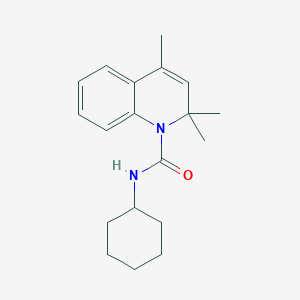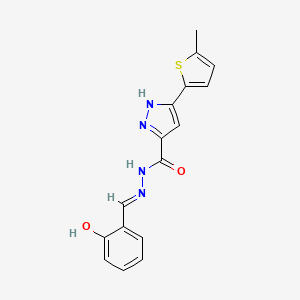
1H-Phenoxazin-1-one, 2,4,6,8-tetrakis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one: is an organic compound with the molecular formula C28H39NO2. It is known for its redox-active properties and has been studied for its complex formation with various metal ions. The compound features a phenoxazinone core substituted with four tert-butyl groups, which contribute to its steric hindrance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one typically involves the reaction of 2,4,6,8-tetra-tert-butylphenol with appropriate oxidizing agents. One common method includes the use of cobalt (II) chloride in the presence of ethylene glycol, which leads to the formation of a dimeric adduct . The reaction conditions often involve UV spectroscopy to monitor the equilibrium of the formed adduct with its dissociated form in acetonitrile solution .
Industrial Production Methods: While specific industrial production methods for 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, where ligands or substituents on the phenoxazinone core are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Cobalt (II) chloride, nickel (II) complexes, and other metal salts are commonly used in the formation of adducts with 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one.
Solvents: Acetonitrile and toluene are frequently used as solvents in these reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one involves its redox-active properties. The compound can form complexes with metal ions, leading to changes in their oxidation states. This redox activity is facilitated by the phenoxazinone core, which can undergo electron transfer reactions. The molecular targets and pathways involved include the formation of high-spin and low-spin adducts with metal ions, influencing their magnetic and electronic properties .
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-tetrakis(tert-butyl)phenoxazin-1-one: This compound is structurally similar and also exhibits redox-active properties.
2,4,8,10-tetra-tert-butyl-6-phenyldibenzo[d,g]-[1,3,6,2]dioxaselenaphosphinine: Another related compound with similar steric hindrance and stability.
Uniqueness: 2,4,6,8-tetra-tert-butyl-1H-phenoxazin-1-one is unique due to its specific substitution pattern on the phenoxazinone core, which provides significant steric hindrance and stability. This makes it particularly suitable for forming stable complexes with metal ions and exploring redox chemistry .
Eigenschaften
CAS-Nummer |
55429-04-4 |
|---|---|
Molekularformel |
C28H39NO2 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2,4,6,8-tetratert-butylphenoxazin-1-one |
InChI |
InChI=1S/C28H39NO2/c1-25(2,3)16-13-18(27(7,8)9)23-20(14-16)29-21-22(30)17(26(4,5)6)15-19(24(21)31-23)28(10,11)12/h13-15H,1-12H3 |
InChI-Schlüssel |
OGSCXTIYBPFZTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)N=C3C(=C(C=C(C3=O)C(C)(C)C)C(C)(C)C)O2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11663257.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663268.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)

![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
![(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663305.png)
![N-(4-methoxyphenyl)-3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11663306.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11663311.png)
![3-(4-isobutylphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11663312.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11663316.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663330.png)
